molecular formula C14H13BrN2O2 B2393578 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide CAS No. 1522495-64-2

4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

Cat. No.: B2393578
CAS No.: 1522495-64-2
M. Wt: 321.174
InChI Key: QPFGFUNDNVKGEI-UHFFFAOYSA-N
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Description

Product Overview 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide ( 1522495-64-2) is a synthetic bromophenol derivative with a molecular formula of C 14 H 13 BrN 2 O 2 and a molecular weight of 321.17 g/mol . This compound is a member of the meta -amido bromophenol chemical class, which has emerged as a promising scaffold in infectious disease research . Research Applications and Value This compound is of significant interest for researchers investigating new therapeutic strategies against Mycobacterium tuberculosis (Mtb). Structural analogs of this benzamide have demonstrated potent in vitro inhibitory activity against both the standard H37Ra strain and multidrug-resistant (MDR) strains of Mtb . The antimycobacterial activity is highly dependent on specific structural features, including the presence of a free phenolic hydroxyl group and a bromine atom at the 5-position of the salicylic acid-derived ring, which are critical for maintaining potent activity . Researchers can utilize this compound as a chemical tool to explore the structure-activity relationships (SAR) of bromophenols and to probe novel mechanisms of action against resistant bacterial strains. Handling and Compliance This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-8-6-9(2-4-11(8)16)14(19)17-12-7-10(15)3-5-13(12)18/h2-7,18H,16H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFGFUNDNVKGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Br)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-hydroxybenzoic acid and 3-methylaniline.

    Formation of Intermediate: The 5-bromo-2-hydroxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amide Formation: The acid chloride is then reacted with 3-methylaniline in the presence of a base such as triethylamine (TEA) to form the desired amide intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)

    Reduction: H2, Pd/C, NaBH4 (sodium borohydride)

    Substitution: NaOH (sodium hydroxide), ROH (alcohols)

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of hydroxyl or alkoxy derivatives

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. It can participate in various chemical reactions such as oxidation, reduction, and substitution.

Biology

  • Enzyme Inhibition: Research indicates that 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide can inhibit several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-amylase, and HIV-protease. This inhibition suggests potential applications in treating diseases related to these enzymes.
  • Antimicrobial Properties: Similar compounds have demonstrated antibacterial and antifungal activities, indicating that this compound may also possess such properties worth exploring in medicinal chemistry.

Medicine

  • Antiviral Activity: Preliminary studies suggest that derivatives of this compound could exhibit antiviral effects against viruses such as hepatitis B virus (HBV) by increasing intracellular levels of specific proteins that inhibit viral replication .
  • Anti-cancer Potential: The compound is being investigated for its potential anti-neoplastic properties, targeting cancer cells through various mechanisms including apoptosis induction and cell cycle arrest.

Industry

  • Specialty Chemicals Development: The compound is utilized in developing specialty chemicals with specific functional properties for industrial applications.

Case Studies

  • Antiviral Activity Study:
    A study evaluated the antiviral capabilities of N-phenylbenzamide derivatives against HBV. It was found that compounds structurally similar to this compound showed significant inhibition of HBV replication by enhancing intracellular levels of antiviral proteins like APOBEC3G .
  • Enzyme Inhibition Research:
    Research highlighted the inhibitory effects on acetylcholinesterase by similar compounds, suggesting potential therapeutic avenues for treating neurodegenerative diseases like Alzheimer's disease through selective enzyme modulation.

Mechanism of Action

The mechanism of action of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific interactions with cellular components.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Sulfamethoxazole (4-Amino-N-(5-methylisoxazol-3-yl)-benzenesulfonamide)
  • Structure : Replaces the benzamide core with a sulfonamide group and a 5-methylisoxazole ring.
  • Properties: Known for antimicrobial activity due to sulfonamide's inhibition of dihydropteroate synthase. The pKa of 2.7 enhances solubility in acidic environments .
N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide
  • Structure : Features a thiazole ring and additional chloro substituents.
  • Properties : The thiazole moiety and halogenated aromatic rings likely enhance metabolic stability and receptor binding affinity.
  • Comparison : The absence of a thiazole ring in the target compound may limit its interaction with certain enzymes but improve solubility due to the hydroxyl group .
4-Amino-N-(4-aminophenyl)benzamide
  • Structure: Contains dual amino groups on both benzoyl and phenyl rings.
  • Properties: The electron-rich amino groups may facilitate coordination with metal ions or participation in Schiff base formation.

Key Structural Differences and Implications

Feature Target Compound Sulfamethoxazole N-(5-Bromo-4-phenyl-thiazol-2-yl)-...
Core Structure Benzamide Sulfonamide Benzamide with thiazole
Key Substituents 4-amino, 3-methyl, 5-Br, 2-OH 4-amino, 5-methylisoxazole 3,5-dichloro, 2-OH, thiazole
Molecular Weight (est.) ~350 g/mol 253.28 g/mol ~420 g/mol
Solubility Moderate (hydroxyl group) High (sulfonamide, low pKa) Low (chloro groups, thiazole)
Bioactivity Unknown Antimicrobial Undisclosed (likely enzyme inhibition)

Biological Activity

4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a benzamide core with substitutions that enhance its reactivity and biological activity. The presence of the amino , bromo , and hydroxy groups contributes to its unique properties, making it a versatile candidate for further pharmaceutical development.

Target of Action

Research indicates that compounds with similar structures exhibit a broad spectrum of medicinal properties, including:

  • Antibacterial
  • Antifungal
  • Anti-neoplastic
  • Antiulcer
  • Antiviral activities

These effects are primarily attributed to their ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

Mode of Action

This compound is believed to act as a Schiff base formed through the reaction of 5-bromosalicylaldehyde with sulfamethoxazole. This reaction facilitates the compound's interaction with biological macromolecules.

Biochemical Pathways

The compound has been shown to inhibit several key enzymes:

  • Acetylcholinesterase (AChE)
  • Butyrylcholinesterase (BChE)
  • α-Amylase
  • HIV-protease

These interactions suggest that the compound may modulate various biochemical pathways, leading to its pharmacological effects.

Pharmacokinetics

This compound is stable in air and moisture, demonstrating solubility in solvents like dioxane, DMF, and DMSO. This stability is crucial for its potential use in therapeutic applications, allowing for effective formulation and delivery.

Antimicrobial Activity

Studies have indicated that this compound exhibits potent antimicrobial properties. For instance, derivatives have been reported to inhibit the growth of Mycobacterium tuberculosis effectively . The structure-activity relationship (SAR) analysis shows that modifications at specific positions can enhance or diminish biological activity.

Anticancer Potential

Research into similar compounds has revealed promising anticancer activities. For example, certain benzamide derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines, suggesting that this compound could also possess such properties .

Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of various benzamide derivatives on AChE and BChE. Results indicated that this compound showed significant inhibition compared to control compounds, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Study 2: Antimycobacterial Activity

In another investigation, a series of amido bromophenol derivatives were synthesized and tested against Mycobacterium tuberculosis. The results demonstrated that compounds structurally related to this compound exhibited strong inhibitory activity against this pathogen, supporting its potential as an antitubercular agent .

Comparative Analysis

Compound NameBiological ActivityNotable Features
This compoundAntibacterial, AnticancerUnique bromo and hydroxy substitutions
4-amino-N-(3-methylphenyl)-3-methylbenzamideModerate antibacterialLacks bromo group
4-amino-N-(5-chloro-2-hydroxyphenyl)-3-methylbenzamideAntifungalChlorine substitution affects activity

The comparative analysis reveals that the presence of the bromo group in this compound significantly enhances its biological activity compared to similar compounds.

Q & A

Q. Table 1. Comparative Solubility in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO45.2Suitable for stock solutions
PBS (pH 7.4)0.12Requires co-solvents for assays
Ethanol8.7Limited utility in cell studies

Q. Table 2. Synthetic Yield Optimization

Temperature (°C)SolventTime (hrs)Yield (%)Purity (HPLC)
80DMF247298.5
100THF366597.8

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